What is the chemical structure of 1-(4-Chlorophenyl)cyclohexan-1-amine
What is the chemical structure of 1-(4-Chlorophenyl)cyclohexan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the chemical entity 1-(4-Chlorophenyl)cyclohexan-1-amine. The information is structured to deliver not just data, but also contextual insights into its synthesis, and predicted properties, grounded in the established knowledge of its chemical class.
Section 1: Introduction and Chemical Identity
1-(4-Chlorophenyl)cyclohexan-1-amine is a synthetic compound belonging to the arylcyclohexylamine class. This class of compounds is of significant interest in medicinal chemistry and pharmacology due to the profound physiological effects exhibited by its members, most notably as dissociative anesthetics. The defining structural feature of an arylcyclohexylamine is a cyclohexyl ring to which both an aryl group and an amine are attached at the same carbon atom.
The subject of this guide, 1-(4-Chlorophenyl)cyclohexan-1-amine, is a primary amine derivative. Its structure suggests potential activity within the central nervous system, a hypothesis supported by the known pharmacology of related compounds. It is primarily available for research purposes.[1]
| Identifier | Value | Source |
| IUPAC Name | 1-(4-chlorophenyl)cyclohexan-1-amine | NextSDS[2] |
| CAS Number | 1017478-76-0 | NextSDS[2] |
| Molecular Formula | C₁₂H₁₆ClN | Sapphire Bioscience[1] |
| Molecular Weight | 209.71 g/mol | Sapphire Bioscience[1] |
| InChI (for HCl salt) | 1S/C12H16ClN.ClH/c13-11-6-4-10(5-7-11)12(14)8-2-1-3-9-12;/h4-7H,1-3,8-9,14H2;1H | Sigma-Aldrich[3] |
| InChIKey (for HCl salt) | YSNQIACHKGKXAR-UHFFFAOYSA-N | Sigma-Aldrich[3] |
Section 2: Chemical Synthesis
The proposed synthesis is a two-step process starting from cyclohexanone and 4-chlorobromobenzene.
Step 1: Synthesis of the Precursor, 1-(4-chlorophenyl)cyclohexan-1-ol
The initial step involves a Grignard reaction to form the tertiary alcohol precursor. This is a classic and robust method for creating carbon-carbon bonds.
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Reaction: 4-chlorobromobenzene is first reacted with magnesium turnings in an anhydrous ether, such as tetrahydrofuran (THF), to form the Grignard reagent, (4-chlorophenyl)magnesium bromide. This reagent is then reacted with cyclohexanone in a nucleophilic addition to the carbonyl carbon. A subsequent acidic workup protonates the resulting alkoxide to yield 1-(4-chlorophenyl)cyclohexan-1-ol.
Caption: Synthesis of the tertiary alcohol precursor via a Grignard reaction.
Step 2: Synthesis of 1-(4-Chlorophenyl)cyclohexan-1-amine via the Ritter Reaction
The second step employs the Ritter reaction to introduce the amine functionality.[4][5][6]
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Reaction: The precursor, 1-(4-chlorophenyl)cyclohexan-1-ol, is treated with a strong acid, such as concentrated sulfuric acid, to generate a stable tertiary carbocation at the C1 position of the cyclohexane ring. This carbocation is then trapped by a nitrile, for example, acetonitrile, which acts as a nucleophile. The resulting nitrilium ion intermediate is subsequently hydrolyzed to yield an N-acetylated amide. Finally, basic or acidic hydrolysis of the amide cleaves the acetyl group to afford the primary amine, 1-(4-Chlorophenyl)cyclohexan-1-amine.
Caption: Formation of the final amine product via the Ritter reaction.
Section 3: Predicted Spectroscopic and Physicochemical Properties
While experimental spectroscopic data for 1-(4-Chlorophenyl)cyclohexan-1-amine are not available in the reviewed literature, its expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
| Property | Predicted Characteristics |
| ¹H NMR | - Aromatic Protons: Two doublets in the aromatic region (approx. δ 7.2-7.4 ppm), characteristic of a 1,4-disubstituted benzene ring. - Cyclohexane Protons: A series of broad multiplets in the aliphatic region (approx. δ 1.2-2.0 ppm). - Amine Protons: A broad singlet (NH₂) that may be exchangeable with D₂O. |
| ¹³C NMR | - Aromatic Carbons: Four signals in the aromatic region (approx. δ 120-150 ppm), including the carbon attached to chlorine and the quaternary carbon. - Cyclohexane Carbons: Multiple signals in the aliphatic region (approx. δ 20-60 ppm), including the quaternary carbon bearing the amine and phenyl groups. |
| Infrared (IR) | - N-H Stretch: A characteristic medium to weak absorption in the region of 3300-3500 cm⁻¹, indicative of a primary amine. - C-H Stretch: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds of the cyclohexane ring and just above 3000 cm⁻¹ for the sp² C-H bonds of the aromatic ring. - C-Cl Stretch: A strong absorption in the fingerprint region, typically around 1090 cm⁻¹. |
| Mass Spec. (EI) | - Molecular Ion (M⁺): An observable molecular ion peak. - Isotope Peak (M+2): A significant M+2 peak with approximately one-third the intensity of the M⁺ peak, characteristic of the presence of a single chlorine atom. - Fragmentation: Likely fragmentation pathways would involve the loss of the amine group and cleavage of the cyclohexane ring. |
| Physicochemical | - Appearance: Expected to be a solid or oil at room temperature. - Solubility: Likely to be soluble in organic solvents and sparingly soluble in water. The hydrochloride salt would exhibit greater water solubility. |
Section 4: Inferred Pharmacological Profile
The pharmacological properties of 1-(4-Chlorophenyl)cyclohexan-1-amine have not been specifically reported. However, based on its structural classification as an arylcyclohexylamine, its primary mechanism of action is predicted to be a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[7]
Mechanism of Action: NMDA Receptor Antagonism
Arylcyclohexylamines are known to bind to a site within the ion channel of the NMDA receptor, often referred to as the phencyclidine (PCP) binding site.[8] This binding physically blocks the channel, preventing the influx of calcium ions and thereby attenuating the excitatory signaling of glutamate. This action is responsible for the characteristic dissociative anesthetic, analgesic, and psychotomimetic effects of this class of drugs.[8][9] The affinity of different arylcyclohexylamines for the NMDA receptor can vary significantly based on the substitutions on the aryl and amine groups.[7]
Caption: Predicted mechanism of action via NMDA receptor antagonism.
Section 5: Toxicology and Safety
The hazard classifications for 1-(4-Chlorophenyl)cyclohexan-1-amine indicate that it should be handled with appropriate safety precautions in a laboratory setting.
| Hazard Classification | Description |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[2] |
| Skin Irritation | Causes skin irritation.[2] |
| Serious Eye Damage | Causes serious eye damage.[2] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation or drowsiness and dizziness.[2] |
Handling Recommendations: This compound should be handled in a well-ventilated area, preferably a fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.
Section 6: Analytical Methodologies
Validated analytical methods for the specific detection and quantification of 1-(4-Chlorophenyl)cyclohexan-1-amine are not detailed in the available literature. However, established methods for the analysis of arylcyclohexylamines are directly applicable.
Recommended Analytical Techniques
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Gas Chromatography-Mass Spectrometry (GC-MS): This is a standard and effective method for the identification of arylcyclohexylamines. The compound's volatility and thermal stability make it suitable for GC separation, while the mass spectrometer provides definitive structural information based on its fragmentation pattern.
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Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For quantification in biological matrices such as plasma or urine, LC-MS/MS is the method of choice due to its high sensitivity and selectivity.[2] A reversed-phase C18 column would likely provide adequate chromatographic separation.
Sample Preparation
For analysis in biological fluids, a sample preparation step is necessary to remove interfering substances.
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Liquid-Liquid Extraction (LLE): Extraction from an alkalinized aqueous sample into an organic solvent such as hexane or ethyl acetate.
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Solid-Phase Extraction (SPE): Use of a cation exchange or mixed-mode sorbent to isolate the basic amine from the sample matrix.
Caption: A general workflow for the analysis of 1-(4-Chlorophenyl)cyclohexan-1-amine.
Section 7: Conclusion
1-(4-Chlorophenyl)cyclohexan-1-amine is a member of the pharmacologically significant arylcyclohexylamine class. While specific research on this particular compound is limited, its chemical structure strongly suggests it functions as an NMDA receptor antagonist. This guide has provided a detailed overview of its chemical identity, a plausible synthetic route, predicted physicochemical and pharmacological properties, and appropriate analytical methodologies based on established principles of organic chemistry and the known characteristics of its chemical class. Further experimental investigation is required to fully elucidate its specific properties and potential applications.
References
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NextSDS. (n.d.). 1-(4-chlorophenyl)cyclohexan-1-amine — Chemical Substance Information. Retrieved from [Link]
- Pelixo, R., Barroso, M., Gallardo, E., & Rosado, T. (2024). Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. Micromachines, 15(8), 984.
- Zanos, P., Moaddel, R., Morris, P. J., Georgiou, P., Fischell, J., Tildervan, G. A., ... & Gould, T. D. (2016). NMDAR inhibition-independent antidepressant actions of ketamine metabolites.
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PsychonautWiki. (2024, August 28). Arylcyclohexylamines. Retrieved from [Link]
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NextSDS. (n.d.). 1-[(4-chlorophenyl)methyl]cyclohexan-1-amine hydrochloride — Chemical Substance Information. Retrieved from [Link]
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Wikipedia. (n.d.). Ritter reaction. Retrieved from [Link]
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Organic Chemistry Portal. (2019, January 11). Ritter Reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Ritter Reaction. Retrieved from [Link]
- Ghasemzadeh, M. A., & Maroof, A. (2020). Efficient solvent-free amide synthesis via Ritter reaction catalyzed by a reusable Fe3O4/g-C3N4/ NTMPA nanocomposite. Scientific Reports, 10(1), 1-11.
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